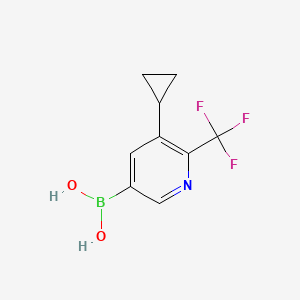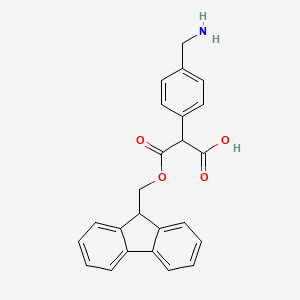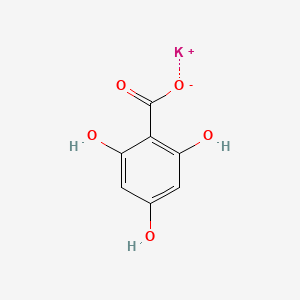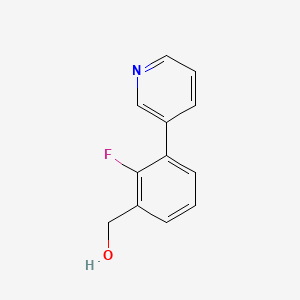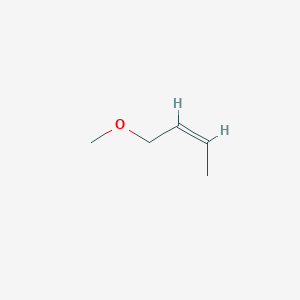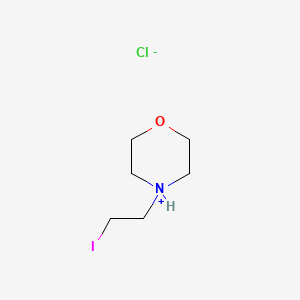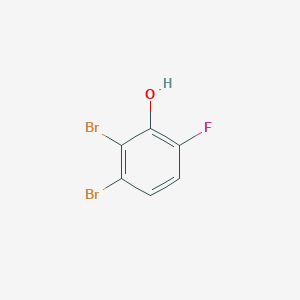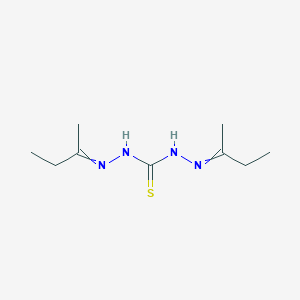
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 1-(3-aminopropyl)-2-ethoxy-6-ethylbenzene or 1-(3-thiopropyl)-2-ethoxy-6-ethylbenzene.
Oxidation: Formation of 1-(3-chloropropyl)-2-ethoxy-6-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-ethylbenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene depends on its interaction with specific molecular targets. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The ethoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine hydrochloride
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-6-ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-9-13(15-4-2)12(11)8-6-10-14/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI Key |
MXDBEBKHMURWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OCC)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)

